unc-4 protein
説明
特性
CAS番号 |
146210-10-8 |
|---|---|
分子式 |
C11H12O |
同義語 |
unc-4 protein |
製品の起源 |
United States |
科学的研究の応用
Role in Neuronal Identity and Development
Unc-4 is primarily known for its function in promoting cholinergic neurotransmitter identity while suppressing GABAergic fate in specific neuronal lineages. Research has demonstrated that unc-4 is essential for the correct development of motor neurons and sensory organs, influencing behaviors such as climbing, walking, and grooming in model organisms like Drosophila melanogaster (fruit flies) .
Key Findings:
- Cholinergic Identity Promotion: In lineage 11A, unc-4 drives cholinergic identity and inhibits GABA fate, which is critical for proper motor function .
- Axonal Projection Patterns: In lineage 7B, unc-4 ensures correct axonal projections necessary for flight-related behaviors .
- Sensory Organ Development: Unc-4 is involved in the development of chordotonal sensory neurons, impacting proprioceptive functions .
Mechanistic Insights into Synaptic Function
Recent studies have elucidated the role of unc-4 in synaptic patterning and vesicle regulation. It has been shown that unc-4 interacts with other proteins to regulate synaptic tiling, which is vital for maintaining proper synaptic connections between neurons .
Case Study: Synaptic Tiling Defects
In mutants lacking functional unc-4, significant synaptic tiling defects were observed between DA8 and DA9 neurons, indicating that unc-4 is critical for ensuring precise synaptic innervation .
Genetic Tools and Manipulations
The use of advanced genetic tools such as CRISPR/Cas9 has enabled researchers to create null and conditional alleles of unc-4 to study its functions more precisely. These tools allow for lineage-specific investigations into how unc-4 influences neuronal development and behavior .
Potential Therapeutic Implications
Understanding the role of unc-4 in neuronal identity and connectivity provides insights into potential therapeutic applications. For instance, manipulating unc-4 expression could offer strategies to address neurodevelopmental disorders characterized by synaptic dysfunction or improper neurotransmitter specification.
Therapeutic Strategies:
- Targeting Synaptic Defects: By restoring or modifying unc-4 function, it may be possible to correct synaptic tiling defects observed in various neurological conditions.
- Neurotransmitter Identity Regulation: Therapeutic interventions could aim to modulate unc-4 activity to influence neurotransmitter identity in degenerative diseases.
Data Summary Table
類似化合物との比較
Comparison with Structurally or Functionally Similar Proteins
2.1. UNC-37 (Groucho Homolog)
- Structure : Contains WD40 repeats essential for protein-protein interactions. Shares homology with human TLE1 (Transducin-Like Enhancer of Split) .
- Function : Acts as a co-repressor for UNC-4, enabling transcriptional repression of VB-specific genes. Unlike UNC-4, UNC-37 is required both during DA neurogenesis and in postmitotic neurons for synaptic tiling .
- Interaction : Physical interaction with UNC-4 via its WD40 domain. Human TLE1 can functionally substitute for UNC-37 in C. elegans, highlighting evolutionary conservation .
- Phenotype: unc-37 mutations phenocopy unc-4 defects (e.g., uncoordinated movement) but also cause synaptic tiling defects when knocked down in DA neurons .
2.2. CEH-12/HB9
- Structure : Homeodomain transcription factor, structurally similar to UNC-4 .
- Function: Normally repressed by UNC-4 in VA neurons. Ectopic CEH-12 expression in unc-4 mutants drives VB-like synaptic connectivity .
- Phenotype: Overexpression in VA neurons mimics unc-4 loss-of-function phenotypes, confirming its role as a downstream effector .
2.3. SynMuv B Proteins (LIN-35 Rb, EFL-1 E2F)
- Structure: LIN-35 (Retinoblastoma homolog) and EFL-1 (E2F-like transcription factor) lack homeodomains but form complexes regulating chromatin .
- Function : Collaborate with UNC-4 in transcriptional repression. Mutations in lin-35 or efl-1 cause ectopic unc-4 expression in VC neurons, linking them to epigenetic silencing pathways .
- Phenotype: SynMuv B mutants exhibit synthetic lethality at elevated temperatures and developmental arrest, distinct from unc-4’s neuronal-specific defects .
2.4. Chromatin Modifiers (HPL-2, MET-2)
- Structure : HPL-2 (HP1 homolog) and MET-2 (H3K9 methyltransferase) regulate heterochromatin .
- Function: Repress unc-4 expression in non-VA neurons via H3K9 methylation. Loss of hpl-2 or met-2 elevates unc-4 transcripts in VC neurons .
- Phenotype: Unlike unc-4 mutants, these mutants exhibit multivulva phenotypes due to broader gene dysregulation .
Functional and Structural Comparison Table
Key Research Findings
- Temporal Specificity : UNC-4 functions postmitotically in DA neurons, while UNC-37 is required both during neurogenesis and postmitotically .
- Conservation : UNC-4 homologs in mammals (e.g., UNCX4.1) regulate neurogenesis and somitogenesis, underscoring conserved roles in development .
- Transcriptional Profiling : unc-4::GFP neurons show 968 unique transcripts compared to wild-type, highlighting distinct regulatory networks .
準備方法
Bacterial Expression Systems
The majority of UNC-4 protein production relies on recombinant expression in Escherichia coli. Key steps include:
-
Vector Construction : The unc-4 gene is cloned into plasmids such as pET21a or pGEX-2TK, often with affinity tags (e.g., His₆, GST) for purification. For example, point mutations (e.g., G427E, L822F) are introduced via site-directed mutagenesis to study temperature-sensitive variants.
-
Induction : BL21(DE3) or BL21(RIL) cells are grown to an OD₆₀₀ of 0.4–0.6, followed by IPTG induction (0.1–1.0 mM) at 16–37°C for 4–20 hours. Lower temperatures (16°C) enhance solubility for full-length UNC-4.
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Lysis : Cells are lysed via sonication or homogenization in buffers containing protease inhibitors (e.g., PMSF) and DNase to reduce viscosity.
Table 1: Bacterial Expression Conditions for UNC-4 Variants
| Strain | Plasmid | Induction | Temperature | Yield (mg/L) |
|---|---|---|---|---|
| BL21(DE3) | pET21a-UNC-4 | 0.5 mM IPTG | 16°C | 2.5–3.0 |
| BL21(RIL) | pGEX-UNC-4 | 1.0 mM IPTG | 25°C | 1.8–2.2 |
Insect Cell Expression
For post-translationally modified UNC-4, baculovirus-mediated expression in insect cells (e.g., Sf9, High Five) is employed:
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Bacmid Generation : The unc-4 gene is inserted into pFastBac Dual vectors with dual promoters (e.g., pH for His₆-tagged UNC-4 and p10 for FLAG-tagged interactors).
-
Infection : Cells are infected with P1 baculovirus and incubated at 21°C for 72 hours.
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Harvesting : Cells are lysed by freeze-thaw cycles, and supernatants are clarified by centrifugation (20,000 × g, 30 minutes).
Purification Strategies
Affinity Chromatography
-
Ni-NTA for His-Tagged UNC-4 : Lysates are loaded onto Ni-NTA columns equilibrated with 50 mM Tris (pH 7.5), 300 mM NaCl, and 20 mM imidazole. Elution is achieved with 150 mM imidazole.
-
GST Affinity for GST-Tagged UNC-4 : Glutathione Sepharose 4B resin binds GST-UNC-4, which is eluted with reduced glutathione (10–20 mM).
Ion Exchange and Size Exclusion Chromatography (SEC)
Table 2: Purification Efficiency of UNC-4
| Step | Purity (%) | Key Buffers |
|---|---|---|
| Ni-NTA Elution | 70–80 | 50 mM Tris, 300 mM NaCl, 150 mM imidazole |
| SEC | >95 | 20 mM Tris, 150 mM NaCl |
Functional Validation of UNC-4
In Vivo Expression in C. elegans
Transgenic strains expressing UNC-4::GFP or UNC-4::β-galactosidase fusions are generated to monitor localization and function:
Biochemical Assays
-
Co-Sedimentation Assays : UNC-4 binding to DNA or protein partners (e.g., UNC-37/Groucho) is validated via co-sedimentation with F-actin or GST pull-downs.
-
CD Spectroscopy : Circular dichroism confirms secondary structure integrity, with α-helical content typical of homeodomains.
Challenges and Optimizations
-
Solubility Issues : Full-length UNC-4 tends to form inclusion bodies in E. coli. Solubility is enhanced by:
-
Tag Removal : TEV protease cleaves His₆-Smt tags, but residual cleavage sites may require additional ion exchange steps.
Applications of Purified UNC-4
Q & A
Q. What is the primary biological role of UNC-4 protein, and what experimental approaches are used to elucidate its function in neurogenesis?
UNC-4, a paired homeobox transcription factor, regulates neurogenesis and somitogenesis by controlling neuronal differentiation and axonal guidance. Key methodologies include:
- Genetic manipulation in C. elegans: Use CRISPR-Cas9 or RNAi to knock down unc-4 and analyze phenotypic defects in motor neuron connectivity .
- Reporter assays: Fluorescent reporters (e.g., GFP-tagged UNC-4) to track expression patterns during development .
- Phenotypic rescue experiments: Introduce wild-type unc-4 via microinjection to confirm functional restoration in mutant models .
Q. Which model organisms are most appropriate for studying UNC-4 protein function, and what methodological considerations are critical?
Q. What are the standard methods for detecting and quantifying UNC-4 protein expression in developmental studies?
- Western blotting: Use validated antibodies (e.g., anti-UNCX4.1) with controls for fragment exclusion .
- Chromatin immunoprecipitation (ChIP): Identify DNA-binding targets by crosslinking UNC-4 to chromatin, followed by sequencing .
- Immunohistochemistry: Optimize fixation protocols to preserve UNC-4’s nuclear localization in tissue sections .
Advanced Research Questions
Q. How can researchers map UNC-4 protein interaction networks while addressing false positives/negatives?
- Co-Immunoprecipitation (Co-IP): Combine with mass spectrometry to identify binding partners. Validate interactions using yeast two-hybrid (Y2H) assays .
- Bioinformatic filtering: Apply STRING-DB to prioritize interactions with high confidence scores and evolutionary conservation .
- Orthogonal validation: Use fluorescence resonance energy transfer (FRET) to confirm spatial proximity of candidates .
Q. What evolutionary analysis methods reveal functional conservation between UNC-4 and divergent homeodomain proteins like OdsH?
- Comparative sequence alignment: Use Clustal Omega to identify conserved residues (e.g., Q47 in the homeodomain) critical for DNA binding .
- Phylogenetic profiling: Construct trees using MEGA-X to trace evolutionary divergence in DNA-binding specificity .
- Structural modeling: Predict DNA-binding energy differences between UNC-4 and OdsH using Rosetta .
Q. How should contradictory findings about UNC-4’s DNA binding specificity be resolved methodologically?
- Orthogonal assays: Compare EMSA (electrophoretic mobility shift assay) results with in vivo reporter gene activation data .
- Meta-analysis: Aggregate datasets from UniProt and GEO to identify context-dependent binding patterns .
- Cryo-EM studies: Resolve structural ambiguities in UNC-4-DNA complexes to clarify binding mechanics .
Q. What computational strategies optimize prediction of UNC-4 target genes, and how should models be validated?
- Machine learning pipelines: Train models on FAIR-compliant datasets of homeodomain binding motifs .
- Motif enrichment analysis: Use MEME Suite to identify overrepresented sequences in ChIP-seq peaks .
- Functional validation: Knock out predicted targets in C. elegans and assess rescue of unc-4 mutant phenotypes .
Q. What genetic screening approaches in C. elegans effectively identify UNC-4 regulatory pathways while controlling for background mutations?
- EMS mutagenesis screens: Isolate suppressors/enhancers of unc-4 phenotypes. Confirm causality via whole-genome sequencing .
- Complementation testing: Cross putative mutants with known unc-4 alleles to rule out background mutations .
- RNAi libraries: Screen for synthetic lethality with unc-4 to uncover pathway components .
Q. What biochemical and biophysical methods determine the mechanistic basis of UNC-4’s binding specificity?
- Surface plasmon resonance (SPR): Quantify binding kinetics between UNC-4 and DNA variants .
- X-ray crystallography: Resolve atomic interactions at the UNC-4-DNA interface .
- In vivo mutagenesis: Introduce point mutations (e.g., V44I) and assess transcriptional activity via luciferase assays .
Q. How can researchers integrate multi-omics datasets to investigate UNC-4’s role in transcriptional regulatory networks?
- Multi-omics pipelines: Combine RNA-seq (transcriptome), ATAC-seq (chromatin accessibility), and ChIP-seq (UNC-4 binding) .
- Network analysis: Use Cytoscape to visualize UNC-4 as a hub gene in neurodevelopmental pathways .
- Functional enrichment: Apply DAVID to identify overrepresented GO terms (e.g., “axon guidance”) in UNC-4-associated genes .
Key Methodological Considerations
- Data reproducibility: Adhere to FAIR principles for dataset sharing and metadata annotation .
- Ethical rigor: Disclose conflicts of interest and ensure genetic manipulation complies with institutional guidelines .
- Statistical robustness: Use t-tests or ANOVA for phenotypic data, with Bonferroni correction for multi-test scenarios .
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